gamma-Diethylamino-beta-dimethylpropyl-4-ethoxybenzoate
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Overview
Description
Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxybenzoate, also known as [3-(Diethylamino)-2,2-dimethylpropyl]4-ethoxybenzoate, is a heterocyclic organic compound with the molecular formula C18H29NO3 and a molecular weight of 307.428 g/mol . This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of gamma-Diethylamino-beta-dimethylpropyl-4-ethoxybenzoate involves several steps. One common method includes the esterification of 4-ethoxybenzoic acid with 3-(diethylamino)-2,2-dimethylpropanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents used in these reactions include sulfuric acid, potassium permanganate, chromium trioxide, and lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxybenzoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of gamma-Diethylamino-beta-dimethylpropyl-4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .
Comparison with Similar Compounds
Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxybenzoate can be compared with other similar compounds, such as:
Ethyl 4-(dimethylamino)benzoate: This compound has a similar structure but differs in the substitution pattern on the benzene ring.
2-(Diethylamino)ethyl 4-ethoxybenzoate hydrochloride: This compound is used as a local anesthetic and has different pharmacological properties compared to this compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various research and industrial applications.
Properties
CAS No. |
78329-99-4 |
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Molecular Formula |
C18H29NO3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
[3-(diethylamino)-2,2-dimethylpropyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C18H29NO3/c1-6-19(7-2)13-18(4,5)14-22-17(20)15-9-11-16(12-10-15)21-8-3/h9-12H,6-8,13-14H2,1-5H3 |
InChI Key |
GFUGJIQXJUTTMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)OCC |
Origin of Product |
United States |
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